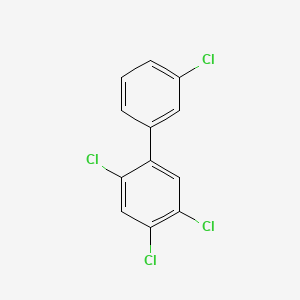

2,3',4,5-Tetrachlorobiphenyl

Vue d'ensemble

Description

2,3’,4,5-Tetrachlorobiphenyl is a type of polychlorinated biphenyl, which are synthetic organic chemicals consisting of two linked benzene rings with chlorine atoms attached. These compounds were widely used in various industrial applications due to their chemical stability and insulating properties. they are now recognized as persistent environmental pollutants with significant health risks .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,3’,4,5-Tetrachlorobiphenyl can be synthesized through the chlorination of biphenyl. The process involves the use of chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired positions on the biphenyl molecule .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3’,4,5-Tetrachlorobiphenyl, was historically conducted using batch processes. The chlorination reaction was performed in large reactors, and the resulting mixture of polychlorinated biphenyls was then separated and purified using distillation and other techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3’,4,5-Tetrachlorobiphenyl undergoes several types of chemical reactions, including:

Reductive Dechlorination: This reaction involves the removal of chlorine atoms from the biphenyl structure.

Oxidation: The compound can be oxidized to form various hydroxylated metabolites.

Substitution: Chlorine atoms on the biphenyl rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Reductive Dechlorination: Common reagents include elemental iron and fatty acids.

Oxidation: Cytochrome P450 enzymes, often induced by phenobarbital, are commonly used for oxidation reactions.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a suitable catalyst.

Major Products:

Reductive Dechlorination: The major products include lower-chlorinated biphenyls such as 2,3,5-Trichlorobiphenyl.

Oxidation: Hydroxylated metabolites are the primary products of oxidation reactions.

Substitution: The products depend on the nucleophile used but can include a wide range of substituted biphenyls.

Applications De Recherche Scientifique

Environmental Studies

Persistence and Bioaccumulation

Research has focused on the persistence of PCB 61 in different environmental matrices, including soil and aquatic systems. Studies indicate that PCBs can bioaccumulate in organisms, leading to higher concentrations in the food chain. For instance, PCB 61 has been found to degrade through microbial processes such as anaerobic reductive dechlorination and aerobic oxidative degradation, which are crucial for understanding its environmental fate .

Dechlorination Mechanisms

The transformation of PCB 61 is significantly enhanced by the presence of iron oxides in sediments. A study demonstrated that adding iron oxides increased the rate of PCB transformation in bioelectrochemical reactors (BERs), suggesting that these natural minerals play a vital role in PCB degradation processes . The dechlorination of PCB 61 to less harmful compounds can be facilitated by specific bacteria like Geobacter and Desulfovibrio, which thrive under anaerobic conditions .

Toxicology

Health Risks

PCB 61 has been studied for its toxicological effects on human health and wildlife. It is known to disrupt endocrine functions by interacting with estrogen receptors and inhibiting the expression of circadian rhythm-related proteins like PER1. This disruption can lead to various health issues, including developmental and reproductive problems in exposed organisms .

Case Studies

A significant case study highlighted the metabolic pathways of PCB 61 in animal models, demonstrating how it is processed by cytochrome P450 enzymes. The study showed that PCB 61 can form hydroxylated metabolites, which may have different toxicological profiles compared to the parent compound .

Bioremediation

Microbial Degradation

Research into bioremediation strategies has identified microbial communities capable of degrading PCBs like PCB 61. These studies emphasize the potential for using naturally occurring bacteria to clean up contaminated sites effectively. For instance, bioremediation efforts have shown promise in utilizing specific bacterial strains that can metabolize PCB 61 under controlled conditions .

Innovative Approaches

Recent advancements include the use of bioelectrochemical systems to enhance microbial degradation rates. By applying low-voltage electric fields, researchers have observed increased efficiency in PCB dechlorination processes, highlighting a novel approach to managing PCB contamination .

Analytical Chemistry

Detection Methods

The development of analytical methods for detecting PCB 61 in environmental samples is critical for monitoring contamination levels. Techniques such as gas chromatography coupled with mass spectrometry (GC-MS) are commonly employed to quantify PCBs in various matrices . The sensitivity and specificity of these methods are crucial for assessing environmental health risks associated with PCB exposure.

Stability Isotope Analysis

Stable isotope analysis has emerged as a tool for forensic investigations involving PCBs. This method helps trace the sources and transformations of PCBs in the environment by analyzing isotopic signatures during degradation processes .

Summary Table: Key Applications of 2,3',4,5-Tetrachlorobiphenyl

| Application Area | Description | Key Findings/Methods |

|---|---|---|

| Environmental Studies | Investigation of persistence and bioaccumulation | Enhanced degradation with iron oxides; microbial pathways |

| Toxicology | Assessment of health risks associated with exposure | Endocrine disruption; metabolic pathways |

| Bioremediation | Utilization of microbial communities for degradation | Bioelectrochemical systems; specific bacterial strains |

| Analytical Chemistry | Development of detection methods for monitoring contamination | GC-MS techniques; stable isotope analysis |

Mécanisme D'action

2,3’,4,5-Tetrachlorobiphenyl exerts its effects through several mechanisms:

Ligand-Activated Transcriptional Activation: It binds to the aryl hydrocarbon receptor, which then activates the expression of genes involved in xenobiotic metabolism.

Endocrine Disruption: It can interfere with hormone signaling pathways, leading to various biological effects.

Bioaccumulation: Due to its lipophilicity, it accumulates in fatty tissues, leading to long-term exposure and potential toxic effects.

Comparaison Avec Des Composés Similaires

2,3’,4,5-Tetrachlorobiphenyl is one of many polychlorinated biphenyls. Similar compounds include:

2,2’,5,5’-Tetrachlorobiphenyl: This compound is metabolized primarily to hydroxylated metabolites by cytochrome P450 enzymes.

2,3,4,4’-Tetrachlorobiphenyl: It shares similar chemical properties but differs in the position of chlorine atoms, affecting its biological activity and environmental behavior.

3,3’,4,4’-Tetrachlorobiphenyl: Known for its high binding affinity to the aryl hydrocarbon receptor and potent biological effects.

2,3’,4,5-Tetrachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and biological effects .

Activité Biologique

2,3',4,5-Tetrachlorobiphenyl (TCB) is a member of the polychlorinated biphenyl (PCB) family, characterized by its molecular formula C₁₂H₆Cl₄. This compound is notable for its environmental persistence and biological effects, making it a significant subject of study in toxicology and environmental science. Its unique chlorine substitution pattern influences its stability and reactivity, which are critical for understanding its biological activity.

Chemical Structure and Properties

The structure of 2,3',4,5-TCB consists of two benzene rings with four chlorine atoms attached at specific positions. This configuration contributes to its hydrophobicity and resistance to degradation in environmental settings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₆Cl₄ |

| Molecular Weight | 265.0 g/mol |

| Chlorine Substitution Pattern | 2,3',4,5- |

| Stability | High |

| Hydrophobicity | Yes |

Biological Activity

2,3',4,5-TCB exhibits a range of biological activities that can lead to various health effects. Studies indicate that it interacts with biomolecules and can disrupt endocrine functions. The following sections detail the mechanisms of action and health implications associated with this compound.

- Ah Receptor Interaction : Unlike some PCB congeners that can bind to the aryl hydrocarbon receptor (AhR), 2,3',4,5-TCB does not form a planar conformation due to ortho-substituted chlorines. This prevents it from exhibiting dioxin-like toxicity through AhR activation but has been linked to neurotoxic outcomes through other pathways .

- Neurotoxicity : Research has shown that exposure to 2,3',4,5-TCB can lead to neurotoxic effects, potentially affecting cognitive functions and behavior in animal models . A case study indicated that PCB congeners with multiple ortho substitutions could still produce neurotoxic effects despite not interacting with AhR .

- Endocrine Disruption : The compound has been implicated in disrupting endocrine functions by mimicking or blocking hormones, which can lead to reproductive and developmental issues .

Case Studies and Research Findings

Several studies have explored the biological effects and environmental interactions of 2,3',4,5-TCB:

- Reductive Dechlorination : A study focused on the anaerobic dechlorination of 2,3',4,5-TCB in various sediment types revealed the presence of Dehalococcoides-like organisms capable of degrading this PCB congener . The findings suggest that these microorganisms play a crucial role in the bioremediation of PCB-contaminated environments.

- Toxic Equivalency Factors (TEFs) : Research has established TEFs for various dioxin-like compounds. For 2,3',4,5-TCB, TEFs were calculated based on its potential neurotoxic effects compared to other PCBs .

Table: Toxic Equivalency Factors (TEF) for Selected Compounds

| Compound | Toxic Equivalency Factor (TEF) |

|---|---|

| This compound | TBD |

| PCDD-1 | 1 (reference compound) |

| PCDD-2 | 0.76 |

| PCDD-3 | 0.1 |

| PCDD-4 | 0.04 |

Environmental Impact

The persistence of 2,3',4,5-TCB in the environment raises concerns regarding bioaccumulation and long-term ecological effects. Its hydrophobic nature facilitates accumulation in fatty tissues of organisms leading to biomagnification within food webs.

Propriétés

IUPAC Name |

1,2,4-trichloro-5-(3-chlorophenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-8-3-1-2-7(4-8)9-5-11(15)12(16)6-10(9)14/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQEGJNOKOZHBBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074215 | |

| Record name | 2,3',4,5-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73575-53-8 | |

| Record name | 2,3',4,5-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073575538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',4,5-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4,5-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NS22Z084V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.